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Compound of Interest

Compound Name: Nardoaristolone B

Cat. No.: B12396786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

enantioselective total synthesis of (-)-Nardoaristolone B, a sesquiterpenoid with protective

activity on neonatal rat cardiomyocytes.[1][2][3] The synthesis strategy, developed by Homs,

Muratore, and Echavarren, employs a key copper(I)-catalyzed asymmetric conjugate

addition/enolate trapping sequence and a gold(I)-catalyzed oxidative cyclization.[1][4] This

approach provides the target molecule in seven steps with an overall yield of 14–17%.[1]

Quantitative Data Summary
The following tables summarize the yields and stereoselectivity for the key steps in the

enantioselective synthesis of (-)-Nardoaristolone B.

Table 1: Yields of Key Intermediates
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Step Intermediate Product Yield (%)

1
2-Methyl-2-

cyclohexenone
Compound 3 45-55

2 Compound 3 Compound 4 74

3 Compound 4 Compound 5 82

4 Compound 5 Compound 6 74 (over 2 steps)

5 Compound 6 Compound 7 74

6 Compound 7
(-)-Nardoaristolone B

(1)
93

Table 2: Stereoselectivity of Key Reactions

Step Reaction Product
Diastereomeri
c Ratio (dr)

Enantiomeric
Excess (ee)

1

Copper-

catalyzed

conjugate

addition/alkylatio

n

Compound 3 >30:1 91-92%

Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of (-)-Nardoaristolone B
are provided below.

Protocol 1: Synthesis of (2S,3R)-2-(2-methylallyl)-2,3-
dimethylcyclohexan-1-one (Compound 3)
This protocol details the enantio- and diastereoselective copper(I)-catalyzed conjugate addition

of a methyl group to 2-methyl-2-cyclohexenone, followed by an enolate trapping with methallyl

iodide.[1]
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Materials:

2-Methyl-2-cyclohexenone

Copper(I) thiophene-2-carboxylate (CuTC)

(S)-(-)-N-P-bis(3,5-bis(trifluoromethyl)phenyl)-N-(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1]

[5]dioxaphosphepin-4-amine (chiral phosphoramidite ligand)

Trimethylaluminum (AlMe3), 2.0 M in toluene

Diethylether (Et2O), anhydrous

Methyllithium (MeLi), 1.6 M in Et2O

Hexamethylphosphoramide (HMPA), anhydrous

Tetrahydrofuran (THF), anhydrous

Methallyl iodide

Saturated aqueous NH4Cl solution

Brine

Anhydrous MgSO4

Silica gel for column chromatography

Procedure:

To a flame-dried flask under an argon atmosphere, add CuTC (0.02 equiv) and the chiral

phosphoramidite ligand (0.04 equiv).

Add anhydrous Et2O and cool the resulting suspension to -35 °C.

Add AlMe3 (1.2 equiv) dropwise, and stir the mixture for 15 minutes.
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Add a solution of 2-methyl-2-cyclohexenone (1.0 equiv) in Et2O dropwise, and stir the

reaction at -35 °C for 4 hours.

In a separate flask, prepare a 1:1 mixture of anhydrous HMPA and THF.

Cool the HMPA/THF mixture to 0 °C and add MeLi (1.5 equiv) dropwise.

Transfer the enolate solution from step 4 via cannula to the MeLi solution at 0 °C.

Add methallyl iodide (1.5 equiv) dropwise to the reaction mixture at 0 °C and allow it to warm

to room temperature overnight.

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

Extract the aqueous layer with Et2O (3 x).

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford compound 3.

Protocol 2: Gold(I)-Catalyzed Oxidative Cyclization to
form Compound 7
This protocol describes the key gold(I)-catalyzed oxidative cyclization of 1,5-enyne 6 to the

tricyclic core of Nardoaristolone B.[1]

Materials:

1,5-Enyne 6

[IPrAuNTf2] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 equiv)

3,5-Dichloropyridine N-oxide (1.2 equiv)

1,2-Dichloroethane (DCE), anhydrous

Silica gel for column chromatography
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Procedure:

To a flame-dried flask under an argon atmosphere, add a solution of 1,5-enyne 6 (1.0 equiv)

in anhydrous DCE.

Add [IPrAuNTf2] (0.05 equiv) and 3,5-dichloropyridine N-oxide (1.2 equiv).

Heat the reaction mixture to 80 °C and stir for 2 hours.

Cool the reaction to room temperature and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford compound 7.

Protocol 3: Allylic Oxidation to (-)-Nardoaristolone B (1)
This final step involves a palladium-catalyzed allylic oxidation of the enone 7 to introduce the

C-4 carbonyl group.[1]

Materials:

Enone 7

Palladium(II) hydroxide on carbon (Pd(OH)2/C, Pearlman's catalyst), 20 wt%

tert-Butyl hydroperoxide (t-BuOOH), 70% in water

Dichloromethane (CH2Cl2), anhydrous

Silica gel for column chromatography

Procedure:

To a flask charged with enone 7 (1.0 equiv), add anhydrous CH2Cl2.

Add Pd(OH)2/C (0.1 equiv).

Add t-BuOOH (5.0 equiv) dropwise.

Stir the reaction mixture at room temperature for 12 hours.
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Filter the reaction mixture through a pad of Celite, washing with CH2Cl2.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford (-)-

Nardoaristolone B (1).

Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic route to (-)-Nardoaristolone B.

2-Methyl-2-cyclohexenone Compound 3

1. CuTC, Chiral Ligand, AlMe3
2. MeLi, HMPA, Methallyl Iodide Compound 4RhCl3·xH2O, EtOH, 75 °C Compound 5KHMDS, Comins' Reagent Compound 6

Pd(PPh3)2Cl2, CuI, TMS-acetylene;
then K2CO3, MeOH Compound 7[IPrAuNTf2], 3,5-Cl2-Py-N-Oxide (-)-Nardoaristolone BPd(OH)2/C, t-BuOOH

Click to download full resolution via product page

Caption: Overall synthetic route to (-)-Nardoaristolone B.

Key Transformations Logic
This diagram highlights the core strategic bond formations in the synthesis.
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Key Strategic Steps

Outcome

Asymmetric Conjugate Addition
(C-C bond formation)

Enolate Alkylation
(C-C bond formation)

trapping

Gold-Catalyzed
Oxidative Cyclization
(C-C bond formation)

leads to

Allylic Oxidation
(C=O formation)

final functionalization

Enantioenriched
(-)-Nardoaristolone B

Click to download full resolution via product page

Caption: Logical flow of key bond-forming and functionalization steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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